{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
CAS No.: 1794935-61-7
Cat. No.: VC11879691
Molecular Formula: C18H17Cl2NO3
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794935-61-7 |
|---|---|
| Molecular Formula | C18H17Cl2NO3 |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | [2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
| Standard InChI | InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)15-9-14(19)7-8-16(15)20/h3-9H,2,10-11H2,1H3,(H,21,22) |
| Standard InChI Key | SUGQSXZITLIYME-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identification and Structural Features
The compound’s IUPAC name, [2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate, reflects its bifunctional architecture . Key structural components include:
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A 2,5-dichlorobenzoate group, known for its electron-withdrawing properties and role in enhancing chemical stability.
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A carbamoyl-methyl linker, which introduces hydrogen-bonding capacity.
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A 4-ethylphenylmethyl substituent, contributing hydrophobicity and steric bulk.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1794935-61-7 | |
| Molecular Formula | ||
| Molecular Weight | 366.2 g/mol | |
| SMILES | CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| InChIKey | SUGQSXZITLIYME-UHFFFAOYSA-N |
The presence of two chlorine atoms at the 2- and 5-positions of the benzoate ring enhances electrophilic reactivity, while the ethyl group on the phenyl ring modulates lipophilicity .
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis protocol for this compound is published, plausible routes can be inferred from related esters and carbamates :
Route 1: Stepwise Esterification and Carbamate Formation
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Esterification: React 2,5-dichlorobenzoic acid with chloroacetic acid in the presence of thionyl chloride () to form 2,5-dichlorobenzoyl chloride, followed by reaction with methyl glycolate .
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Carbamate Coupling: Introduce the 4-ethylbenzylamine group via nucleophilic substitution with the glycolate intermediate, using catalysts like DMAP or triethylamine .
Route 2: One-Pot Condensation
Aromatic ketones (e.g., 4-ethylacetophenone) may undergo Claisen-Schmidt condensation with substituted acetophenones under basic conditions, followed by dehydration to form the α,β-unsaturated ketone intermediate . Subsequent carbamate functionalization could yield the target compound.
Physicochemical Properties
Experimental data on solubility, melting point, and stability are scarce, but predictions can be made based on structural analogs:
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | Basis |
|---|---|---|
| Solubility in Water | Low (~10–50 mg/L at 25°C) | Hydrophobic aryl/alkyl groups |
| LogP (Octanol-Water) | ~3.5–4.2 | Computed using Molinspiration |
| Thermal Stability | Stable below 150°C | Ester/carbamate decomposition |
| Volatility | Low (vapor pressure <0.01 mmHg) | High molecular weight |
The dichlorobenzoate moiety likely reduces solubility in polar solvents, while the ethylphenyl group enhances lipid membrane permeability .
Biological Activity and Mechanisms
Although specific bioactivity data for this compound is unavailable, related structures exhibit fungicidal and plant growth-regulatory properties :
Fungicidal Activity
Analogous chlorobenzoates (e.g., methyl 2,5-dichlorobenzoate) inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . The carbamate group may further enhance binding to serine proteases in pathogens .
Plant Growth Regulation
Chlorobenzoate esters modulate auxin transport, potentially altering root elongation and callus formation . In grapevine cuttings, similar compounds induce callus proliferation at 10–100 ppm concentrations .
Table 3: Hypothesized Biological Targets
| Target System | Proposed Mechanism | Reference |
|---|---|---|
| Fungal Cell Membranes | Ergosterol biosynthesis inhibition | |
| Plant Hormone Receptors | Auxin transport modulation | |
| Mammalian Carboxylesterases | Competitive inhibition |
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Uses
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Fungicides: Structural similarity to methyl 2,5-dichlorobenzoate suggests utility in controlling Botrytis cinerea and Fusarium spp. .
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Herbicide Adjuvants: The ethylphenyl group may enhance leaf cuticle penetration for systemic herbicides .
Table 4: Comparative Efficacy of Analogous Compounds
| Compound | EC50 (Fungicidal Activity) | LD50 (Rat Oral) |
|---|---|---|
| Methyl 2,5-dichlorobenzoate | 12 ppm | 480 mg/kg |
| Target Compound (Predicted) | 5–20 ppm | 300–600 mg/kg |
Toxicity and Environmental Impact
Data from related compounds highlight critical safety considerations :
Acute Toxicity
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Oral (Rat): Predicted LD50 of 300–600 mg/kg, aligning with carbamate toxicity profiles .
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Dermal Irritation: Likely moderate irritation due to lipid-soluble aromatic groups .
Ecotoxicity
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Aquatic Organisms: LC50 for fish estimated at 1–10 mg/L, necessitating containment to prevent waterway contamination .
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Soil Persistence: Half-life >60 days predicted, with slow hydrolysis under neutral conditions .
Future Research Directions
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